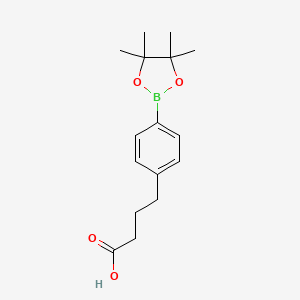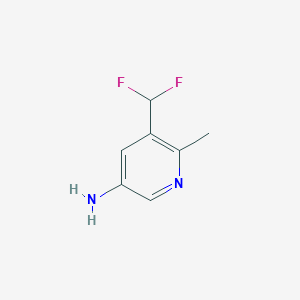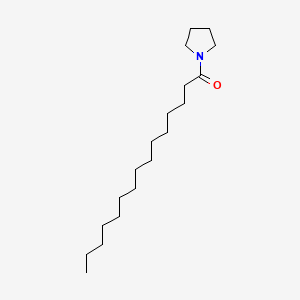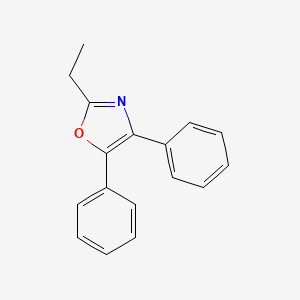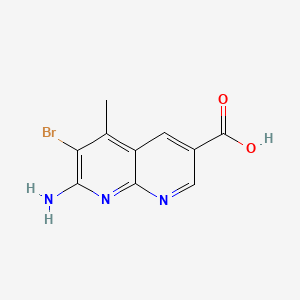
2-Methyl-8-propyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane, 2-methyl-8-propyl-: is an organic compound with the molecular formula C16H34 . It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is a colorless liquid at room temperature and is primarily used in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecane, 2-methyl-8-propyl- is typically synthesized through the addition reaction of long-chain alkanes . The specific synthetic route involves the alkylation of dodecane with appropriate reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of dodecane, 2-methyl-8-propyl- involves the catalytic cracking of petroleum fractions . This process is carried out at high temperatures and pressures to break down larger hydrocarbon molecules into smaller ones, including branched alkanes like dodecane, 2-methyl-8-propyl- .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecane, 2-methyl-8-propyl- can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: This compound can be reduced to form simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is commonly used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are often used in substitution reactions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: Dodecane, 2-methyl-8-propyl- is used as a solvent in various chemical reactions and processes due to its non-polar nature .
Biology: In biological research, it is used as a model compound to study the behavior of branched alkanes in biological systems .
Medicine: While not directly used in medicine, it serves as a reference compound in the development of pharmaceuticals and the study of drug interactions .
Industry: In industrial applications, dodecane, 2-methyl-8-propyl- is used in the production of lubricants, coatings, and as a component in specialty fuels .
Mechanism of Action
The mechanism of action of dodecane, 2-methyl-8-propyl- involves its interaction with other molecules through van der Waals forces. These interactions are primarily due to the non-polar nature of the compound, allowing it to dissolve non-polar substances and act as a solvent .
Comparison with Similar Compounds
Dodecane: A straight-chain alkane with the formula C12H26.
2-Methylundecane: A branched alkane with a similar structure but one less carbon atom.
Hexadecane: A straight-chain alkane with the formula C16H34.
Uniqueness: Dodecane, 2-methyl-8-propyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. This branching results in a lower boiling point and different reactivity compared to its straight-chain counterparts .
Properties
CAS No. |
55045-07-3 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2-methyl-8-propyldodecane |
InChI |
InChI=1S/C16H34/c1-5-7-13-16(11-6-2)14-10-8-9-12-15(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
DKCWYQNSHVCZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
